molecular formula C22H21N5O2 B2461562 3-(2-methoxynaphthalen-1-yl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide CAS No. 2034379-75-2

3-(2-methoxynaphthalen-1-yl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide

Cat. No. B2461562
CAS RN: 2034379-75-2
M. Wt: 387.443
InChI Key: PCIDGAFNWNKAGX-UHFFFAOYSA-N
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Description

3-(2-methoxynaphthalen-1-yl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide is a useful research compound. Its molecular formula is C22H21N5O2 and its molecular weight is 387.443. The purity is usually 95%.
BenchChem offers high-quality 3-(2-methoxynaphthalen-1-yl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-methoxynaphthalen-1-yl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolism and Disposition in Humans

Compounds with complex structures, including those related to "3-(2-methoxynaphthalen-1-yl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide," often undergo extensive metabolism in humans. For example, a study on the metabolism and disposition of BMS-690514, an inhibitor of human epidermal growth factor and vascular endothelial growth factor receptors, showed extensive metabolism through multiple pathways, with excretion in both bile and urine (Christopher et al., 2010). This suggests potential applications in the development of treatments for non-small-cell lung cancer and metastatic breast cancer.

Environmental Exposure Studies

Studies on environmental exposure to various chemicals, including organophosphorus and pyrethroid compounds, reveal the significance of understanding the extent of exposure and its implications for public health policy (Babina et al., 2012). Similar research on compounds like "3-(2-methoxynaphthalen-1-yl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide" could contribute to understanding their environmental impact and safety.

Pharmacokinetics and Drug Interaction Studies

The pharmacokinetic properties and interactions of complex compounds are critical areas of research. For instance, a study on the interaction between 3,4-Methylenedioxymethamphetamine (Ecstasy) and Paroxetine showed significant effects on pharmacodynamics and pharmacokinetics, impacting the drug's physiological and psychological effects (Farré et al., 2007). Research on similar compounds could explore potential drug interactions and therapeutic applications.

Toxicological Investigations

Toxicological studies are essential for understanding the safety and potential risks associated with chemical compounds. An investigation into cases related to the designer drug 3,4-methylenedioxypyrovalerone (MDPV) provided insights into its detection, quantification, and human metabolism, highlighting the importance of analytical characterization in forensic toxicology (Grapp et al., 2017). Similar investigations into compounds like "3-(2-methoxynaphthalen-1-yl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide" could inform their safe use and regulatory compliance.

properties

IUPAC Name

3-(2-methoxynaphthalen-1-yl)-N-[(1-pyridin-4-yltriazol-4-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2/c1-29-21-8-6-16-4-2-3-5-19(16)20(21)7-9-22(28)24-14-17-15-27(26-25-17)18-10-12-23-13-11-18/h2-6,8,10-13,15H,7,9,14H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCIDGAFNWNKAGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)CCC(=O)NCC3=CN(N=N3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.